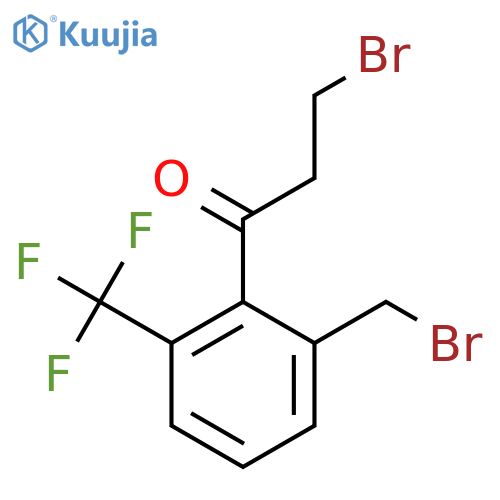

Cas no 1804067-82-0 (3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethyl)phenyl)propan-1-one)

1804067-82-0 structure

商品名:3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethyl)phenyl)propan-1-one

CAS番号:1804067-82-0

MF:C11H9Br2F3O

メガワット:373.991772413254

CID:4978133

3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethyl)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethyl)phenyl)propan-1-one

-

- インチ: 1S/C11H9Br2F3O/c12-5-4-9(17)10-7(6-13)2-1-3-8(10)11(14,15)16/h1-3H,4-6H2

- InChIKey: AZVJJIVGDAWBKN-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC=CC(C(F)(F)F)=C1C(CCBr)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 268

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 3.7

3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethyl)phenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013015206-500mg |

3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethyl)phenyl)propan-1-one |

1804067-82-0 | 97% | 500mg |

798.70 USD | 2021-06-25 | |

| Alichem | A013015206-1g |

3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethyl)phenyl)propan-1-one |

1804067-82-0 | 97% | 1g |

1,504.90 USD | 2021-06-25 | |

| Alichem | A013015206-250mg |

3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethyl)phenyl)propan-1-one |

1804067-82-0 | 97% | 250mg |

504.00 USD | 2021-06-25 |

3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethyl)phenyl)propan-1-one 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

1804067-82-0 (3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethyl)phenyl)propan-1-one) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量